molecular formula C17H18N4O3S2 B2458410 N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851977-92-9

N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2458410
CAS No.: 851977-92-9
M. Wt: 390.48
InChI Key: KUJHCPZLCOVOBE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Properties

IUPAC Name

N,N-dimethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11-5-4-6-14-15(11)18-17(25-14)20-19-16(22)12-7-9-13(10-8-12)26(23,24)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJHCPZLCOVOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies, research findings, and data tables summarizing key results.

The compound's molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of 348.42 g/mol. Its structure features a benzenesulfonamide core linked to a hydrazinecarbonyl moiety and a thiazole derivative, which may contribute to its biological effects.

Research indicates that compounds containing thiazole and sulfonamide groups exhibit diverse biological activities, including:

  • Antitumor Activity : The thiazole ring has been associated with the inhibition of tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have shown that similar compounds can activate specific pathways that lead to cancer cell death .
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial effects, often acting as inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in the development of sulfa drugs .

Case Studies

  • Antitumor Activity : A study conducted on related thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compound 1f from the benzothiazole family showed promising results in phase 1 clinical trials as an antitumor agent, indicating that modifications to the thiazole structure can enhance efficacy .
  • Antimicrobial Effects : In vitro studies have reported that compounds similar to this compound displayed potent activity against gram-positive and gram-negative bacteria. The IC50 values for these compounds were significantly lower than those for traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Research Findings

Several studies have characterized the biological activity of compounds related to this compound. Below is a summary table of selected compounds with their respective activities:

Compound NameActivity TypeIC50 (μM)Reference
Compound 1fAntitumor0.09
Compound 9bAntibacterial0.14
Compound 4fAntiviral (MERS-CoV)0.09

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that derivatives of benzenesulfonamides, including those with thiazole structures, exhibit significant antidiabetic properties. For instance, a study synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives and evaluated their effects in vivo using a streptozotocin-induced diabetic rat model. These compounds demonstrated considerable hypoglycemic activity compared to glibenclamide, a well-known antidiabetic agent, suggesting their potential as effective oral antidiabetic medications .

Compound Activity Reference
N-(4-phenylthiazol-2-yl)benzenesulfonamideHypoglycemic

Anticancer Potential

The anticancer activity of sulfonamide derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study focused on designing molecular hybrids that incorporate sulfonamide fragments showed promising results against cancer cell lines through mechanisms involving apoptosis and enzyme inhibition. The derivatives displayed significant selectivity towards certain cancer types, indicating their potential for targeted cancer therapies .

Study Focus Findings Reference
Molecular hybrids with sulfonamideInduced apoptosis in cancer cells
Enzyme inhibition in cancer cellsSelective cytotoxicity

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been documented, with several studies reporting their efficacy against various pathogens. The presence of the thiazole moiety enhances the biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents. For instance, thiazole derivatives have shown comparable activity to standard antibiotics against bacterial strains, highlighting their potential in combating resistant infections .

Compound Type Activity Reference
Thiazole derivativesAntibacterial
BenzenesulfonamidesAntimicrobial

Chemical Reactions Analysis

Hydrazinecarbonyl Reactivity

The hydrazinecarbonyl (-NH-NH-C=O) group participates in condensation reactions and coordination chemistry:

  • Schiff base formation : Reacts with aldehydes/ketones under mildly acidic conditions (pH 4–6, ethanol, 60°C) to form hydrazone derivatives.
    Example :
    RC=O+HydrazinecarbonylRC=N-NH-CO-\text{RC=O} + \text{Hydrazinecarbonyl} \rightarrow \text{RC=N-NH-CO-}

  • Metal chelation : Coordinates with transition metals (Ni²⁺, Cu²⁺) through the hydrazine nitrogen and carbonyl oxygen, forming octahedral complexes. Stability constants (log K) range from 8.2–10.5 in DMSO/water mixtures .

Benzothiazole Ring Modifications

The 4-methylbenzo[d]thiazole moiety undergoes electrophilic substitution and ring-opening reactions:

  • Bromination : Selective bromination at the C5 position using NBS (N-bromosuccinimide) in CCl₄ yields 75–82% product (confirmed by ¹H NMR δ 7.8–8.1 ppm) .

  • Oxidative cleavage : Treatment with H₂O₂/HCl generates sulfonic acid derivatives via thiazole ring scission (yield: 68%).

Sulfonamide Group Reactivity

The N,N-dimethylbenzenesulfonamide group demonstrates nucleophilic substitution and alkylation:

Reaction Type Conditions Products Yield Key Data
Alkylation K₂CO₃, DMF, 80°C, 12hN-alkylated sulfonamides55–72%¹³C NMR: δ 44.2 ppm (CH₂)
Hydrolysis 6M HCl, reflux, 6hBenzenesulfonic acid89%IR: 1180 cm⁻¹ (S=O)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) to form biaryl derivatives (yield: 60–78%; HPLC purity >95%) .

  • Buchwald-Hartwig amination : Forms C-N bonds with aryl halides (XPhos Pd G3, 100°C) for pharmacokinetic optimization .

Biological Activation Pathways

In pharmacological contexts:

  • Nitroreductase-mediated reduction : The hydrazinecarbonyl group undergoes enzymatic reduction (IC₅₀ = 2.1 µM against Mycobacterium tuberculosis), generating reactive intermediates that disrupt cell membranes .

  • CYP450 oxidation : Hepatic metabolism produces hydroxylated metabolites (m/z 409 → 425 via +16 Da shift) detected via LC-MS .

Stability Under Physiological Conditions

Parameter Value Method
Plasma stability (t₁/₂)4.7h (human)LC-MS/MS
Thermal decomposition218°CDSC/TGA
Photodegradation (λ = 254 nm)12% loss in 24hUV-Vis

This compound’s multifunctional architecture supports its utility in medicinal chemistry, particularly as a precursor for antitubercular and anticancer agents. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways to optimize therapeutic efficacy.

Q & A

Q. Q: What are the typical synthetic routes for preparing N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide?

A: Synthesis involves sequential coupling of hydrazine derivatives with 4-methylbenzo[d]thiazole precursors and sulfonamide intermediates. Key steps include:

  • Hydrazine-carbonyl coupling : Reacting 4-methylbenzo[d]thiazol-2-amine with activated carbonyl reagents (e.g., chloroformates) under reflux in ethanol .
  • Sulfonamide formation : Introducing the dimethylbenzenesulfonamide group via nucleophilic substitution, often using DMF as a solvent at 60–80°C .
  • Purification : Recrystallization (ethanol/water) or silica-gel chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Hydrazine couplingEthanol, 12h reflux65–75
SulfonylationDMF, 60°C, 6h70–80

Basic Structural Characterization

Q. Q: Which spectroscopic methods are essential for confirming the structure of this compound?

A:

  • ¹H/¹³C NMR : Identify protons on the dimethylsulfonamide (δ 2.8–3.2 ppm) and hydrazinecarbonyl (δ 8.1–8.5 ppm) groups .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Synthesis Optimization

Q. Q: How can reaction yields be improved for the hydrazinecarbonyl coupling step?

A:

  • Catalyst Screening : Use coupling agents like EDC/HOBt to enhance efficiency .
  • Solvent Optimization : Replace ethanol with DCM/THF mixtures to reduce side reactions .
  • Real-Time Monitoring : Track progress via TLC (silica GF254, UV detection) or in-situ IR .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

A:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA-based) .

Data Interpretation Tip : Compare activity with structurally similar compounds (e.g., chloro vs. ethoxy benzothiazole derivatives) to identify substituent effects .

Advanced Mechanistic Studies

Q. Q: How can the mechanism of action for this compound's anticancer activity be elucidated?

A:

  • Molecular Docking : Use Autodock Vina to model interactions with targets like tubulin (PDB: 5LOF) .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell-cycle arrest (propidium iodide) .
  • Proteomics : SILAC-based quantification to identify dysregulated pathways .

Data Contradiction Analysis

Q. Q: How to reconcile conflicting bioactivity data between analogs with different substituents?

A:

  • SAR Analysis : Systematically vary substituents (e.g., 4-methyl vs. 6-chloro benzothiazole) and correlate with activity trends .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) to assess electronic effects on binding .
  • Meta-Analysis : Aggregate data from multiple studies to identify statistically significant trends .

Computational & Theoretical Methods

Q. Q: What advanced computational tools can predict this compound's electronic properties?

A:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to analyze charge distribution .
  • Multiwfn Software : Calculate electrostatic potential maps for reactivity prediction .
  • ADMET Prediction : SwissADME for drug-likeness (e.g., Lipinski’s Rule of Five) .

Q. Example Electronic Properties Table

PropertyValueMethodReference
HOMO-LUMO Gap4.2 eVDFT/B3LYP
Dipole Moment5.6 DebyeMultiwfn

Stability & Reactivity

Q. Q: How can the hydrolytic stability of the hydrazinecarbonyl group be assessed?

A:

  • pH-Dependent Studies : Incubate in buffers (pH 2–10) and monitor degradation via HPLC .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks, with LC-MS to identify degradation products .

Advanced Spectroscopic Analysis

Q. Q: How to resolve overlapping NMR peaks in complex regions (e.g., aromatic protons)?

A:

  • 2D NMR : Use HSQC and HMBC to assign coupling networks .
  • Variable Temperature NMR : Reduce signal broadening at higher temps (e.g., 50°C in DMSO-d₆) .

Synthetic Scale-Up Challenges

Q. Q: What are critical considerations for scaling up synthesis from mg to gram scale?

A:

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .
  • Exothermic Control : Use jacketed reactors for precise temperature control during sulfonylation .
  • Purity Assurance : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

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